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Cat. No.: B032862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Octadecanal, also known as stearaldehyde, is a long-chain fatty aldehyde with the chemical

formula C₁₈H₃₆O. It plays a role in various biological processes and is a component of certain

pheromones in insects. Accurate characterization of octadecanal is crucial for its application in

research and development, particularly in fields such as metabolomics, entomology, and the

synthesis of oleochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful

analytical technique for the unambiguous structural elucidation and quantification of organic

molecules like octadecanal. This document provides detailed application notes and

experimental protocols for the characterization of octadecanal using one-dimensional (¹H and

¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

¹H NMR Spectroscopy for Octadecanal
Characterization
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. For octadecanal, the ¹H NMR spectrum is characterized by a distinct aldehyde

proton signal and overlapping signals from the long aliphatic chain.

Table 1: ¹H NMR Spectral Data of Octadecanal
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Atom Number
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1 9.76 t 1.9

2 2.42 dt 7.4, 1.9

3 1.63 p 7.4

4-17 1.26 (br s) m -

18 0.88 t 7.0

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Interpretation of the ¹H NMR Spectrum:

Aldehyde Proton (H-1): The proton attached to the carbonyl carbon appears as a triplet at

approximately 9.76 ppm. The triplet multiplicity is due to the coupling with the two adjacent

protons on C-2.

α-Methylene Protons (H-2): The protons on the carbon adjacent to the carbonyl group (C-2)

resonate at around 2.42 ppm. This signal appears as a doublet of triplets due to coupling

with the aldehyde proton (H-1) and the methylene protons on C-3.

β-Methylene Protons (H-3): The protons on the C-3 carbon appear as a pentet around 1.63

ppm, resulting from coupling with the protons on C-2 and C-4.

Aliphatic Chain Protons (H-4 to H-17): The protons of the long methylene chain overlap to

form a broad singlet-like multiplet at approximately 1.26 ppm.

Terminal Methyl Protons (H-18): The protons of the terminal methyl group appear as a triplet

at about 0.88 ppm, due to coupling with the adjacent methylene protons on C-17.

¹³C NMR Spectroscopy for Octadecanal
Characterization
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¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The

spectrum of octadecanal shows a characteristic downfield signal for the carbonyl carbon and a

series of signals for the aliphatic chain carbons.

Table 2: ¹³C NMR Spectral Data of Octadecanal
Atom Number Chemical Shift (δ) ppm

1 202.9

2 44.0

3 31.9

4-15 29.7-29.4 (multiple signals)

16 29.2

17 22.7

18 14.1

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon (C-1): The carbon of the aldehyde group is the most deshielded and

appears at a chemical shift of approximately 202.9 ppm.

α-Carbon (C-2): The carbon adjacent to the carbonyl group resonates around 44.0 ppm.

Aliphatic Chain Carbons (C-3 to C-17): The carbons of the long methylene chain appear in

the range of 22.7 to 31.9 ppm. The signals for the central methylene carbons (C-4 to C-15)

often overlap.

Terminal Methyl Carbon (C-18): The carbon of the terminal methyl group is the most shielded

and appears at approximately 14.1 ppm.

2D NMR Spectroscopy for Unambiguous
Assignments
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Two-dimensional NMR techniques are invaluable for confirming the structure of octadecanal
by establishing connectivity between protons and carbons.

COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or

three bonds. For octadecanal, the COSY spectrum would show correlations between:

The aldehyde proton (H-1) and the α-methylene protons (H-2).

The α-methylene protons (H-2) and the β-methylene protons (H-3).

Adjacent methylene protons along the aliphatic chain.

The methylene protons at C-17 and the terminal methyl protons (H-18).

HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons. This is crucial for

assigning the carbon signals based on the more easily interpretable proton spectrum. Key

correlations for octadecanal would include:

H-1 with C-1.

H-2 with C-2.

H-3 with C-3.

The overlapping methylene protons (H-4 to H-17) with their corresponding carbons.

H-18 with C-18.

HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three

bonds apart. This technique is particularly useful for identifying quaternary carbons and for

confirming the overall carbon skeleton. For octadecanal, important HMBC correlations would

be:
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The aldehyde proton (H-1) to C-2 and C-3.

The α-methylene protons (H-2) to C-1, C-3, and C-4.

The terminal methyl protons (H-18) to C-16 and C-17.

Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis

Sample Weighing: Accurately weigh 5-10 mg of octadecanal for ¹H NMR and 20-50 mg for

¹³C NMR into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

Octadecanal is a waxy solid at room temperature, so gentle warming may be required.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube.

Filtration (if necessary): If any solid particles are present, filter the solution through a small

plug of glass wool in the Pasteur pipette into the NMR tube to prevent shimming problems.

Capping: Cap the NMR tube securely.

Protocol 2: ¹H NMR Data Acquisition
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures

to achieve optimal field homogeneity.

Acquisition Parameters (Example for a 500 MHz spectrometer):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans (NS): 16 to 64 (depending on sample concentration).

Receiver Gain (RG): Set automatically or adjusted manually to avoid clipping.
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Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds.

Spectral Width (SW): 12-16 ppm.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum manually.

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Integrate all signals.

Perform peak picking to determine chemical shifts.

Protocol 3: ¹³C NMR Data Acquisition
Instrument Setup: Tune the carbon channel and shim the spectrometer.

Acquisition Parameters (Example for a 125 MHz spectrometer):

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans (NS): 1024 or more, depending on concentration and desired signal-to-

noise ratio.

Receiver Gain (RG): Set automatically or adjusted manually.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Spectral Width (SW): 220-240 ppm.
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Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

Phase correct the spectrum.

Calibrate the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).

Perform peak picking.

Protocol 4: 2D NMR Data Acquisition (COSY, HSQC,
HMBC)
Standard pulse programs available on the spectrometer's software (e.g., 'cosygpmf',

'hsqcedetgpsisp2.3', 'hmbcgplpndqf') should be used. The spectral widths in both dimensions

should be set to encompass all relevant proton and carbon signals. The number of increments

in the indirect dimension and the number of scans per increment will determine the resolution

and total experiment time. These parameters should be optimized based on the sample

concentration and the specific information required.

Visualizations
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Caption: Workflow for the NMR characterization of octadecanal.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b032862?utm_src=pdf-body-img
https://www.benchchem.com/product/b032862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Key 2D NMR correlations for octadecanal.

To cite this document: BenchChem. [Application Notes and Protocols for the NMR
Spectroscopic Characterization of Octadecanal]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b032862#nmr-spectroscopy-techniques-
for-octadecanal-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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